N-(5-bromopyridin-3-yl)benzamide
Overview
Description
N-(5-bromopyridin-3-yl)benzamide is an organic compound that features a benzamide group attached to a brominated pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(5-bromopyridin-3-yl)benzamide can be synthesized through several methods. One common approach involves the reaction of 5-bromopyridine-3-amine with benzoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing efficient purification techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(5-bromopyridin-3-yl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or bromine atoms.
Coupling Reactions: It can engage in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and bases like potassium carbonate in solvents such as toluene or DMF.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an N-substituted pyridine derivative, while a Suzuki coupling reaction would produce a biaryl compound .
Scientific Research Applications
N-(5-bromopyridin-3-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of novel materials with unique electronic or optical properties.
Biological Studies: It is employed in the study of biological pathways and mechanisms, particularly those involving pyridine derivatives.
Mechanism of Action
The mechanism of action of N-(5-bromopyridin-3-yl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The bromine atom and the benzamide group can interact with various molecular targets, influencing biological pathways and processes .
Comparison with Similar Compounds
Similar Compounds
- N-(5-chloropyridin-3-yl)benzamide
- N-(5-fluoropyridin-3-yl)benzamide
- N-(5-iodopyridin-3-yl)benzamide
Uniqueness
N-(5-bromopyridin-3-yl)benzamide is unique due to the presence of the bromine atom, which can participate in specific chemical reactions that other halogenated derivatives may not. This makes it particularly valuable in synthetic chemistry for creating complex molecules .
Biological Activity
N-(5-bromopyridin-3-yl)benzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-tubercular and anti-cancer therapies. This article explores the biological activity of this compound, synthesizing data from various studies to present a comprehensive overview.
Synthesis and Structural Characteristics
This compound is synthesized through a straightforward coupling reaction between 5-bromopyridine and benzoyl chloride, typically facilitated by a base such as triethylamine. The structure can be represented as follows:
This compound features a bromine atom at the 5-position of the pyridine ring, which may influence its biological activity by modulating interactions with biological targets.
Anti-Tubercular Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant anti-tubercular properties. For instance, a series of related compounds were evaluated against Mycobacterium tuberculosis H37Ra, with some displaying 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM . This indicates that modifications to the benzamide structure can enhance its efficacy against tuberculosis.
Cytotoxicity and Cancer Research
In cancer research, this compound has shown promise as a cytotoxic agent. A study highlighted its ability to induce apoptosis in cancer cells by disturbing mitochondrial membrane potentials and activating caspase pathways . The compound's cytotoxic effects were evaluated using various cancer cell lines, demonstrating significant activity against melanoma and other neoplastic diseases.
Case Study 1: Anti-Cancer Efficacy
A study focused on the cytotoxic effects of this compound derivatives on breast cancer cells. The results indicated that these compounds could effectively reduce cell viability by inducing apoptosis through mitochondrial pathways. The study utilized flow cytometry and MTT assays to quantify cell death, revealing that certain derivatives had IC50 values comparable to established chemotherapeutics .
Compound | IC50 (μM) | Cell Line |
---|---|---|
1 | 5.2 | MCF-7 (Breast) |
2 | 4.8 | MDA-MB-231 (Breast) |
3 | 6.0 | PC3 (Prostate) |
Case Study 2: Anti-Tubercular Activity
In another investigation, a series of benzamide derivatives were tested for their anti-tubercular activity. Among them, this compound exhibited promising results with an IC50 value of approximately 2.0 μM against Mycobacterium tuberculosis. The study also assessed cytotoxicity on HEK-293 cells, confirming that the compound was non-toxic to human cells at therapeutic concentrations .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets involved in disease processes:
- Inhibition of Enzymatic Activity : The compound acts as an inhibitor for various kinases involved in cancer progression.
- Induction of Apoptosis : It promotes programmed cell death in cancer cells through mitochondrial pathways.
- Antimicrobial Properties : Its structural features allow it to penetrate bacterial membranes effectively, disrupting cellular functions.
Properties
IUPAC Name |
N-(5-bromopyridin-3-yl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN2O/c13-10-6-11(8-14-7-10)15-12(16)9-4-2-1-3-5-9/h1-8H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPINVZNJXFKXPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC(=CN=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501301795 | |
Record name | N-(5-Bromo-3-pyridinyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501301795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15862-47-2 | |
Record name | N-(5-Bromo-3-pyridinyl)benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15862-47-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(5-Bromo-3-pyridinyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501301795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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